1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization to form the benzodiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole
- 1-methyl-2-(pyridin-4-yl)-1H-1,3-benzodiazole
- 2-methyl-1-(pyridin-3-yl)-1H-1,3-benzodiazole
Uniqueness
1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets and undergo specific reactions .
Biological Activity
1-Methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by various studies and research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10N2
- Molecular Weight : 198.22 g/mol
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown promising activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(Pyridin-3-yl)-1H-benzimidazole | Gram-positive bacteria | 25 μg/mL |
2-(Pyridin-3-yl)-1H-benzothiazole | Mycobacterium tuberculosis | 50 μg/mL |
1-Methyl-2-(pyridin-3-yl)-1H-benzodiazole | E. coli, S. aureus | 30 μg/mL |
These findings suggest that the benzodiazole moiety may enhance the antimicrobial efficacy by interacting with bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Research indicates that benzodiazole derivatives can exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. A study assessed the cytotoxic effects of related compounds on different cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines, derivatives of 1-methyl-2-(pyridin-3-yl)-1H-benzodiazole demonstrated significant cytotoxic effects. The results indicated:
- MCF-7 Cell Line : IC50 = 15 μM
- A549 Cell Line : IC50 = 20 μM
These results highlight the potential of this compound as a lead for developing anticancer agents.
Neuroprotective Activity
The neuroprotective effects of benzodiazole derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds may modulate neuroinflammation and oxidative stress.
Mechanism of Action
The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. In vitro studies showed that:
- AChE Inhibition : IC50 = 12 μM
This suggests that 1-methyl-2-(pyridin-3-yl)-1H-benzodiazole could potentially improve cognitive function by enhancing cholinergic neurotransmission.
Properties
IUPAC Name |
1-methyl-2-pyridin-3-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHVCNAHJZPIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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